![molecular formula C10H11ClN2O3 B2773409 Methyl chloro[(2-methoxyphenyl)hydrazono]acetate CAS No. 899028-45-6](/img/structure/B2773409.png)

Methyl chloro[(2-methoxyphenyl)hydrazono]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

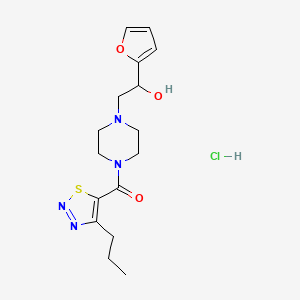

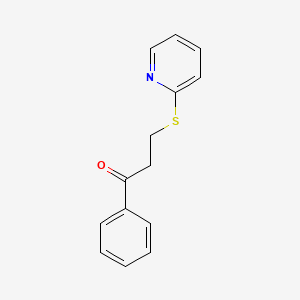

“Methyl chloro[(2-methoxyphenyl)hydrazono]acetate” is a chemical compound with the molecular formula C10H11ClN2O3 . It is also known as “Methyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate” and is used as an impurity in the synthesis of Apixaban .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl group (CH3), a chloro group (Cl), a methoxyphenyl group (C6H4OCH3), and a hydrazono group (N2H). The exact arrangement of these groups in the molecule would be determined by the specific synthesis process .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 242.66 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

Synthesis of Binuclear Complexes for Sterilization and Coronavirus Resistance : Methyl chloro[(2-methoxyphenyl)hydrazono]acetate is utilized in the synthesis of binuclear complexes of Co(ii), Ni(ii), Cu(ii), and Zn(ii). These complexes have potential applications in sterilization and resisting coronavirus, including COVID-19. Molecular docking studies against breast cancer and kidney cancer proteins, as well as COVID-19 protease, have shown promising results (Refat et al., 2021).

Stability and Degradation in Anticancer Agents : Research on the stability and mechanism of degradation of derivatives of this compound is significant for understanding the structural features that contribute to aqueous instability. This knowledge is crucial for evaluating the potential of stabilizing these agents, which may be useful in developing anticancer drugs (Pretzer & Repta, 1987).

Multiple Biological Activities in Azomethines and Thiazolidinones : The compound is used in the preparation of thiosemicarbazides and thiazolidinones, which exhibit various biological activities. These include inhibiting the growth of microbes and screening for antitubercular activity against Mycobacterium tuberculosis (Hirpara, Parekh & Parekh, 2003).

Role in the Formation of Complex Pyrrole–Pyrazole Systems : this compound plays a significant role in the formation of complex pyrrole-pyrazole systems. This application is crucial in the field of organic chemistry, particularly in synthesizing compounds with potential pharmaceutical applications (Attanasi et al., 2001).

Antimicrobial and Antifungal Activity of Coordination Compounds : Coordination compounds formed with this compound and cobalt(II), nickel(II), and copper(II) have been investigated for their antimicrobial and antifungal activities. These studies are essential for developing new pharmaceutical agents (Gulea et al., 2019).

Fluorescence Turn-on Detection of Cysteine : A derivative of the compound is used for fluorescence turn-on detection of cysteine over homocysteine and glutathione. This application is significant in biochemical assays and medical diagnostics (Liu et al., 2015).

Properties

IUPAC Name |

methyl (2Z)-2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-15-8-6-4-3-5-7(8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKGKVLFRQTNHA-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NN=C(C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N/N=C(/C(=O)OC)\Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole](/img/structure/B2773329.png)

![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)

![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide](/img/structure/B2773343.png)

![1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2773344.png)

![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)

![ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2773347.png)